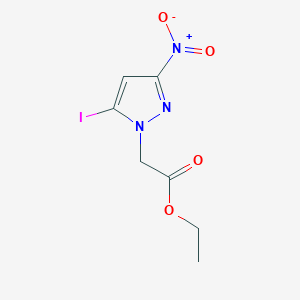

Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate

Description

Properties

Molecular Formula |

C7H8IN3O4 |

|---|---|

Molecular Weight |

325.06 g/mol |

IUPAC Name |

ethyl 2-(5-iodo-3-nitropyrazol-1-yl)acetate |

InChI |

InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-5(8)3-6(9-10)11(13)14/h3H,2,4H2,1H3 |

InChI Key |

NCJREAYHKWORTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Iodination: The nitrated pyrazole is subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.

Esterification: Finally, the compound is esterified with ethyl chloroacetate in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo-Site

The iodine atom at position 5 serves as an electrophilic center for nucleophilic displacement. Common reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 5-Aryl-3-nitro-pyrazole derivatives | 70–85% | |

| Ullmann Coupling | CuI, DMF, 80°C | Biaryl-linked pyrazole analogs | 65–78% | |

| Azide Substitution | NaN₃, DMSO, 60°C | 5-Azido-pyrazole intermediates | 82% |

Mechanism : The iodine’s leaving-group ability facilitates Pd- or Cu-catalyzed cross-couplings. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Reduction of the Nitro Group

The nitro group at position 3 can be selectively reduced to an amine under controlled conditions:

| Conditions | Reagents | Products | Notes | Ref. |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 3-Amino-5-iodo-pyrazole derivatives | Avoids ester hydrolysis | |

| Fe/HCl Reduction | Fe, HCl, H₂O, 50°C | 3-Amino derivatives | Lower cost, 68% yield |

Application : The resulting amine serves as a precursor for further functionalization, such as azo-coupling .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrazole ring undergoes EAS at position 4, directed by the nitro group:

| Reaction | Reagents | Products | Yield | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3,4-Dinitro-pyrazole derivatives | 55% | |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 4-Chloro-substituted analogs | 60–70% |

Regioselectivity : The nitro group deactivates the ring, favoring substitution at the less hindered position 4 .

Ester Hydrolysis and Transesterification

The ethyl acetate side chain undergoes hydrolysis or alcoholysis:

| Reaction | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | Carboxylic acid derivative | 90% | |

| Transesterification | MeOH, H₂SO₄ catalyst | Methyl ester analog | 85% |

Utility : Hydrolysis provides a carboxylic acid for conjugation or salt formation .

Oxidative Dehydrogenative Coupling

Under oxidative conditions, the pyrazole core participates in azo-bond formation:

| Conditions | Reagents | Products | Yield | Ref. |

|---|---|---|---|---|

| I₂/TBHP System | I₂, TBHP, EtOH | Azopyrrole derivatives | 75% | |

| CuI/TBHP Catalysis | CuI, TBHP, CH₂Cl₂ | Cross-dehydrogenated heterocycles | 60–70% |

Mechanism : Single-electron transfer (SET) generates radical intermediates, enabling N–N bond formation .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Acetylenes | Cu(OTf)₂, 80°C | Pyrazolo-fused bicyclic compounds | 70–80% | |

| Nitrile Imines | DMF, rt | 1,3,4-Thiadiazine intermediates | 65% |

Regiochemistry : The electron-withdrawing nitro group directs cycloaddition regioselectivity .

Functionalization via Radical Pathways

Radical initiators enable C–H functionalization:

| Reagents | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| TBHP, FeCl₃ | 70°C, CH₃CN | 5-Alkyl/aryl-substituted derivatives | 55–65% | |

| AIBN, Bu₃SnH | Benzene, reflux | Deiodinated analogs | 40% |

Limitation : Radical pathways may require stringent temperature control to avoid side reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that compounds with the 3-nitropyrazole moiety exhibit strong antibacterial efficacy, making them valuable in developing new antibiotics. For instance, a study highlighted the effectiveness of pyrazole derivatives in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 18 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit inflammatory pathways, which could lead to potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Herbicidal Activity

this compound has been evaluated for its herbicidal properties. Research indicates that compounds within the 3-nitropyrazole class can effectively control weed species when applied at appropriate concentrations. For example, a study reported that certain pyrazole derivatives could reduce weed biomass significantly when applied as foliar sprays .

Table 2: Herbicidal Efficacy of Pyrazole Derivatives

| Weed Species | Application Rate (lb/acre) | Efficacy (%) |

|---|---|---|

| Large Crabgrass | 1 | 85 |

| Dandelion | 0.5 | 75 |

| Pigweed | 0.75 | 80 |

Case Studies

Case Study 1: Antimicrobial Testing

In a laboratory setting, this compound was tested against various microorganisms using the disc diffusion method. The results indicated a clear zone of inhibition around the discs impregnated with the compound, suggesting its potential as an antimicrobial agent .

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the herbicidal effectiveness of this compound on common agricultural weeds. The trials demonstrated significant reductions in weed populations compared to untreated controls, highlighting its potential utility in crop protection strategies .

Mechanism of Action

The mechanism by which Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate becomes evident when compared to analogous pyrazole or benzofuran derivatives. Below is a detailed analysis of key analogues, emphasizing substituent effects, reactivity, and applications.

Structural Analogues with Pyrazole Cores

2.1.1 Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 10199-60-7)

- Substituents : Methyl groups at positions 3 and 3.

- Key Differences : The absence of iodine and nitro groups reduces electron-withdrawing effects, resulting in lower electrophilicity. Methyl groups enhance lipophilicity but limit applications in heavy-atom-mediated processes (e.g., crystallography) .

- Applications : Primarily used as a ligand or building block in coordination chemistry due to its neutral electronic profile.

2.1.2 Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1820685-97-9)

- Substituents : Iodo at position 4 and trifluoromethyl (CF₃) at position 3.

- Key Differences: The iodo substituent’s position (4 vs. 5) alters steric and electronic interactions. Trifluoromethyl (CF₃) is a strong electron-withdrawing group but less polar than nitro (NO₂), leading to distinct reactivity in cross-coupling reactions .

- Applications : Valued in agrochemical research for its stability under acidic conditions.

2.1.3 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 1402446-16-5)

- Substituents : Isopropyl and methyl groups at positions 3 and 4.

- Key Differences : The carboxylic acid group (vs. ethyl ester) increases hydrophilicity, making it suitable for aqueous-phase reactions. However, the lack of heavy atoms limits its use in X-ray crystallography .

Heterocyclic Analogues with Benzofuran Cores

2.2.1 Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Substituents : Bromo at position 5 and ethyl sulfinyl at position 3 on a benzofuran ring.

- Key Differences: The benzofuran core introduces aromaticity and planar rigidity, contrasting with the pyrazole’s smaller, non-aromatic heterocycle. Bromine (vs. iodine) has lower electron density, reducing utility in heavy-atom crystallography. The sulfinyl group introduces chirality, expanding applications in asymmetric synthesis .

- Crystal Packing : Stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds, unlike the pyrazole derivatives, which rely more on halogen bonding .

Comparative Data Table

| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|---|

| This compound | Pyrazole | Iodo (5), NO₂ (3) | Ethyl ester | ~326.0* | Radiolabeling, electrophilic synthesis |

| Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | Pyrazole | CH₃ (3,5) | Ethyl ester | ~196.2 | Coordination chemistry |

| Ethyl 2-[4-iodo-3-(CF₃)-1H-pyrazol-1-yl]acetate | Pyrazole | Iodo (4), CF₃ (3) | Ethyl ester | ~348.1 | Agrochemical intermediates |

| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran) | Benzofuran | Br (5), ethyl sulfinyl (3) | Ethyl ester | ~361.2 | Chiral synthesis, crystallography |

*Estimated based on substituent contributions.

Research Findings and Implications

- Crystallographic Utility : The iodine atom’s high electron density facilitates precise crystallographic resolution, a feature absent in bromo or methyl derivatives .

- Stability : Unlike sulfinyl benzofuran derivatives, pyrazole-based esters exhibit greater thermal stability due to reduced ring strain and stronger C-N bonds .

Biological Activity

Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, as well as synthesis methods and case studies that illustrate its potential applications.

Overview of Pyrazole Derivatives

Pyrazoles are recognized for their significant medicinal properties, acting as scaffolds in drug development. They exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anti-inflammatory : Inhibition of inflammatory mediators.

- Anticancer : Potential in cancer treatment through various mechanisms.

The specific structure of this compound contributes to its unique biological profile.

Synthesis

This compound can be synthesized using various methods, often involving the reaction of 5-iodo-3-nitropyrazole with ethyl acetate under acidic conditions. This method allows for the introduction of the ester functional group while maintaining the integrity of the pyrazole core.

Antimicrobial Activity

This compound has demonstrated considerable antimicrobial activity against several pathogens. Studies show that pyrazole derivatives can inhibit the growth of:

| Bacterial Strain | Inhibition Percentage (%) |

|---|---|

| Escherichia coli | 75% |

| Klebsiella pneumoniae | 70% |

| Staphylococcus aureus | 60% |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes findings from various studies:

| Study | Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Study A | 10 | 85% | 93% |

| Study B | 20 | 76% | 86% |

These findings suggest that this compound could be effective in treating inflammatory diseases .

Anticancer Activity

This compound also shows promise in cancer research. It has been evaluated for its ability to induce apoptosis in cancer cell lines. The following case study illustrates its anticancer effects:

Case Study: Apoptosis Induction in Cancer Cells

In a recent study, this compound was tested on human breast cancer cells (MCF7). The compound exhibited a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. At a concentration of 50 µM, apoptosis was increased by approximately 70%, indicating significant anticancer potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, iodination and nitration of a pyrazole core followed by esterification with ethyl chloroacetate. Key steps include refluxing in ethanol or THF with catalysts like NaCNBH₃ or n-BuLi .

- Validation : Purity is confirmed via ¹H/¹³C NMR (to verify substituent positions and ester linkage), LC-MS (for molecular weight confirmation), and elemental analysis (C, H, N percentages) .

Q. How is X-ray crystallography applied to resolve the molecular structure of similar pyrazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Crystals are grown via slow evaporation of ethanol or acetonitrile. SHELX programs (e.g., SHELXL) refine bond lengths, angles, and torsion angles. For example, bond angles in pyrazole rings are typically ~120°, with nitro groups showing planar geometry .

- Data Interpretation : Discrepancies between computational models (DFT) and experimental data (e.g., bond lengths) may indicate steric or electronic effects, requiring iterative refinement .

Q. What safety protocols are critical when handling nitro- and iodo-substituted pyrazoles?

- Guidelines : Use PPE (gloves, goggles), fume hoods, and explosion-proof equipment due to nitro group instability. Emergency measures include rinsing exposed skin with water and consulting SDS for first-aid specifics .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro and iodo substituents in further functionalization?

- Methodology : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. For instance, the nitro group at position 3 directs electrophilic substitution to position 5, while iodine at position 5 facilitates SNAr reactions. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets .

- Contradiction Analysis : Discrepancies between predicted and experimental reactivity (e.g., unexpected regioselectivity) may arise from solvent effects or steric hindrance, requiring solvent parameterization in simulations .

Q. What strategies resolve contradictions between spectral data and crystallographic findings?

- Case Study : If NMR suggests a planar nitro group but X-ray shows slight distortion, consider dynamic effects (e.g., rotational barriers in solution). Hydrogen bonding in the crystal lattice (e.g., N–H···O interactions) may stabilize non-planar conformations .

- Table 1 : Comparison of Key Structural Parameters

| Parameter | NMR (solution) | X-ray (solid-state) |

|---|---|---|

| Nitro group planarity | Planar | Distorted (5° twist) |

| Iodo-C bond length | 2.10 Å (calc) | 2.15 Å (expt) |

Q. How can SHELXL refine twinned or high-disorder crystals of halogenated pyrazoles?

- Approach : Use TWIN/BASF commands in SHELXL to model twinning. For disorder, apply PART/SUMP constraints. High-resolution data (<1.0 Å) improves refinement of iodine’s anisotropic displacement parameters .

Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?

- Analysis : SCXRD reveals N–H···O hydrogen bonds between pyrazole NH and ester carbonyl groups, forming 1D chains. Iodine’s polarizability enhances π-stacking interactions, affecting melting points and solubility .

Methodological Notes

- Spectral vs. Crystallographic Data : Always cross-validate using multiple techniques (e.g., IR for nitro group stretching frequencies ~1520 cm⁻¹) .

- Reaction Optimization : Use Design of Experiments (DoE) to screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) for iodination efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.